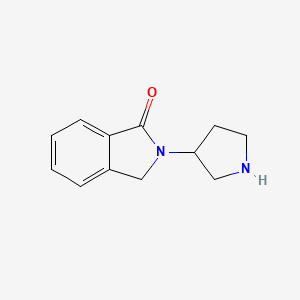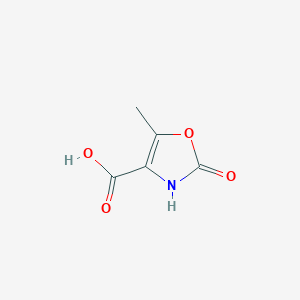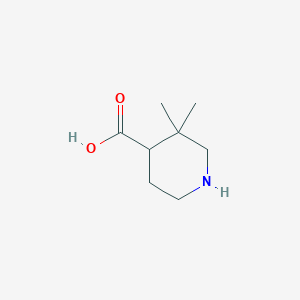
2-Methylpyrrolidin-3-ol
Übersicht
Beschreibung
2-Methylpyrrolidin-3-ol is a useful research compound. Its molecular formula is C5H11NO and its molecular weight is 101.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Methylpyrrolidin-3-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methylpyrrolidin-3-ol including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Cancer Treatment : A compound named 2-[(R)-2-methylpyrrolidin-2-yl]-1H-benzimidazole-4-carboxamide (ABT-888) has been identified as a potent inhibitor of Poly(ADP-ribose) polymerase (PARP) and is currently in phase I clinical trials for cancer treatment. It exhibits excellent enzyme potency and cellular potency against PARP-1 and PARP-2 enzymes (Penning et al., 2009).
Organic Synthesis : The compound 2-Methylpyrrolidin-3-ol has been utilized in the synthesis of 3-amino-2-methylpyrrolidines via a novel protocol. This synthesis is a part of the formal synthesis of the antipsychotic emonapride (D’hooghe, Aelterman & de Kimpe, 2009).
Environmental Chemistry : N-methylpyrrolidin-2-one hydrotribromide (MPHT), a derivative of 2-Methylpyrrolidin-3-ol, is used in organic synthesis, particularly in bromination reactions of different organic compounds, oxidation reactions, and epoxide ring-opening reactions. MPHT is noted for its environmentally friendly character (Jain & Sain, 2010).
Antimicrobial Activity : Novel succinimide derivatives of 1-aryl-3-ethyl-3-methylpyrrolidine-2,5-diones have been synthesized and shown to exhibit promising in vitro antifungal activities against several test fungi (Cvetković et al., 2019).
Corrosion Inhibition : A series of cationic surfactants derived from 1-methylpyrrolidin-3-ol have been evaluated as corrosion inhibitors for carbon steel pipelines in oil and gas wells. These compounds showed good surface behavior and high inhibition efficiency (Hegazy et al., 2016).
Neuroprotection : A compound, Aminopyrrolidine-2R,4R-dicarboxylated (2R,4R-APDC), a derivative of 2-Methylpyrrolidin-3-ol, has been identified as a selective agonist of metabotropic glutamate receptors mGlu2 and -3. It shows neuroprotective properties against excitotoxic neuronal death (Battaglia et al., 1998).
Eigenschaften
IUPAC Name |
2-methylpyrrolidin-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO/c1-4-5(7)2-3-6-4/h4-7H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNHQGHVFLXERHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCN1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
101.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methylpyrrolidin-3-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![5H-pyrrolo[2,3-b]pyrazin-2-amine](/img/structure/B7967859.png)
![5-Azaspiro[2.5]octane-6,8-dione](/img/structure/B7967877.png)


![2-Chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B7967895.png)
![2-Chloro-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B7967896.png)
![6H-Pyrrolo[3,2-d]pyrimidin-6-one, 4-chloro-5,7-dihydro-](/img/structure/B7967899.png)


![5-Oxaspiro[2.3]hexane-1-carboxylic acid](/img/structure/B7967932.png)